Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride
CAS No.: 502841-88-5
Cat. No.: VC5917912
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 502841-88-5 |
---|---|
Molecular Formula | C13H20ClNO2 |
Molecular Weight | 257.76 |
IUPAC Name | ethyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H |
Standard InChI Key | BGDHHQJLCZDXAJ-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a propanoate ester backbone with an amino group at the β-position and a 4-ethylphenyl substituent. The hydrochloride salt formation enhances stability and solubility, a common trait in β-amino acid derivatives . The molecular formula is inferred as , with a molecular weight of approximately 257.75 g/mol, extrapolated from analogs like the 4-methylphenyl variant (243.73 g/mol) and the 4-isopropylphenyl derivative (271.78 g/mol) .
The ethyl group at the para position of the phenyl ring introduces moderate steric bulk compared to smaller (e.g., methyl) or larger (e.g., isopropyl) substituents, potentially influencing crystallinity and intermolecular interactions. The SMILES notation is theorized as , derived from the 4-methylphenyl analog’s SMILES string .
Synthesis and Characterization
Synthetic Pathways
The synthesis of β-amino acid esters typically involves Michael addition of amines to α,β-unsaturated esters, followed by acidification to form hydrochloride salts . For the 4-ethylphenyl variant, a plausible route includes:
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Michael Addition: Reaction of 4-ethylbenzaldehyde with ethyl acrylate in the presence of ammonia or a primary amine, yielding ethyl 3-amino-3-(4-ethylphenyl)propanoate.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
This method aligns with protocols for the 4-chlorophenyl and 4-isopropylphenyl analogs, where yields of 60–75% are reported.
Spectroscopic Characterization
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NMR: The NMR spectrum (predicted) would show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–7.4 ppm, doublet), and the ethyl group on the phenyl ring (δ 1.2–1.3 ppm, triplet; δ 2.5–2.7 ppm, quartet) .
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IR: Stretching vibrations for the ester carbonyl (~1740 cm), ammonium N–H (~2800–3000 cm), and aromatic C=C (~1600 cm) .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, ethanol) and limited solubility in nonpolar solvents like hexane. The 4-methylphenyl analog’s solubility in water is documented as >50 mg/mL , suggesting similar behavior for the ethyl derivative. Stability under ambient conditions is likely comparable to related compounds, which show no decomposition at room temperature for ≥12 months .
Crystallinity and Melting Point
The melting point is estimated at 180–190°C, intermediate between the 4-methylphenyl (175–178°C) and 4-isopropylphenyl (192–195°C) derivatives. Crystallinity is influenced by the ethyl group’s balance between steric hindrance and lattice packing efficiency.
Pharmacological and Industrial Applications
Agrochemical Uses
Analogous compounds exhibit herbicidal and fungicidal activity. The 4-methylphenyl derivative’s efficacy against Fusarium species suggests that the ethyl variant could be explored for similar applications.
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